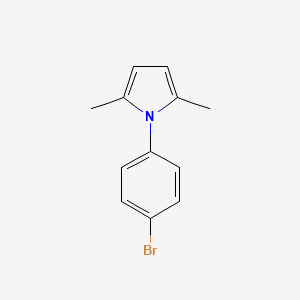

1-(4-Bromophenyl)-2,5-Dimethyl-1H-Pyrrole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(4-bromophenyl)-2,5-dimethylpyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrN/c1-9-3-4-10(2)14(9)12-7-5-11(13)6-8-12/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OURHFEVMTCZQLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C2=CC=C(C=C2)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30372323 | |

| Record name | 1-(4-Bromophenyl)-2,5-Dimethyl-1H-Pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30372323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5044-24-6 | |

| Record name | 1-(4-Bromophenyl)-2,5-dimethyl-1H-pyrrole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5044-24-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Bromophenyl)-2,5-Dimethyl-1H-Pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30372323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-Bromophenyl)-2,5-dimethyl-1H-pyrrole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(4-Bromophenyl)-2,5-Dimethyl-1H-Pyrrole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-(4-Bromophenyl)-2,5-Dimethyl-1H-Pyrrole, a heterocyclic compound of interest in pharmaceutical and materials science research. The primary synthetic route detailed herein is the Paal-Knorr synthesis, a robust and widely utilized method for the formation of substituted pyrroles. This document outlines the reaction mechanism, detailed experimental protocols, and relevant quantitative data to facilitate its application in a laboratory setting.

Introduction

This compound is a substituted pyrrole derivative with potential applications as a building block in the synthesis of more complex molecules, including pharmaceuticals and organic electronic materials.[1] The presence of the bromophenyl group offers a versatile handle for further functionalization through various cross-coupling reactions. The core of its synthesis relies on the Paal-Knorr reaction, a condensation reaction between a 1,4-dicarbonyl compound and a primary amine.[2]

The Paal-Knorr Synthesis: Mechanism and Workflow

The Paal-Knorr synthesis is a cornerstone in heterocyclic chemistry for the preparation of pyrroles, furans, and thiophenes from 1,4-diketones.[2] The synthesis of this compound is achieved through the reaction of 2,5-hexanedione with 4-bromoaniline.

Reaction Mechanism

The reaction mechanism for the Paal-Knorr pyrrole synthesis involves several key steps. It begins with the nucleophilic attack of the primary amine (4-bromoaniline) on one of the carbonyl groups of the 1,4-dicarbonyl compound (2,5-hexanedione), which is often protonated under acidic conditions, to form a hemiaminal intermediate. This is followed by an intramolecular cyclization where the nitrogen atom attacks the second carbonyl group. The resulting intermediate then undergoes dehydration to yield the aromatic pyrrole ring. The ring-closing step is typically the rate-determining step of the reaction.[3]

General Experimental Workflow

The synthesis of substituted pyrroles via the Paal-Knorr reaction generally follows a straightforward workflow. This involves the mixing of the reactants, heating with or without a catalyst, followed by product isolation and purification.

Experimental Protocols

Protocol 1: Conventional Heating Method

This protocol is adapted from the synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole and can be modified for the synthesis of the target compound by substituting aniline with 4-bromoaniline.

Materials:

-

2,5-Hexanedione

-

4-Bromoaniline

-

Ethanol

-

Glacial Acetic Acid

-

Hydrochloric Acid (0.5 M)

-

Methanol/Water (9:1 mixture for recrystallization)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine 4-bromoaniline (1.0 equivalent) and 2,5-hexanedione (1.0 to 1.2 equivalents).

-

Add a suitable solvent such as ethanol.

-

Add a catalytic amount of glacial acetic acid.

-

Heat the reaction mixture to reflux for a specified time (monitoring by TLC is recommended).

-

After completion, cool the reaction mixture in an ice bath.

-

Add 0.5 M hydrochloric acid to the cooled mixture to precipitate the product.

-

Collect the solid product by vacuum filtration.

-

Recrystallize the crude product from a methanol/water mixture to yield the pure product.

Protocol 2: Microwave-Assisted Synthesis

Microwave-assisted synthesis can often reduce reaction times and improve yields.

Materials:

-

2,5-Hexanedione

-

4-Bromoaniline

-

Ethanol

-

Glacial Acetic Acid

Procedure:

-

In a microwave reaction vial, combine 4-bromoaniline (1.0 equivalent) and 2,5-hexanedione (1.0 to 1.2 equivalents).

-

Add ethanol as the solvent and a catalytic amount of glacial acetic acid.

-

Seal the vial and place it in a microwave reactor.

-

Irradiate the mixture at a set temperature (e.g., 80-120 °C) for a short duration (e.g., 10-20 minutes).

-

After the reaction is complete, cool the vial to room temperature.

-

Perform an appropriate workup, which may involve quenching the reaction, extraction with an organic solvent, and washing with brine.

-

Dry the organic layer, remove the solvent under reduced pressure, and purify the crude product by column chromatography or recrystallization.

Quantitative Data

The following tables summarize reaction conditions and yields for the Paal-Knorr synthesis of various N-substituted pyrroles, providing a comparative basis for the synthesis of this compound.

Table 1: Conventional Synthesis of N-Aryl-2,5-dimethylpyrroles

| Amine | Solvent | Catalyst | Temperature (°C) | Time | Yield (%) | Reference |

| Aniline | Ethanol | Acetic Acid | Reflux | 15 min | ~52 | Adapted from[4] |

| Various anilines | Water | Iron(III) chloride | Mild | - | Good to excellent | [5] |

Table 2: Microwave-Assisted Synthesis of N-Aryl-2,5-dimethylpyrroles

| Amine | Solvent | Catalyst | Temperature (°C) | Time (min) | Yield (%) | Reference |

| Aniline | Ethanol | Acetic Acid | 80 | 15 | 96 | Adapted from[6] |

| Various primary amines | Neat | - | 25-155 | 120-150 | 80-95 | [7] |

Physicochemical and Spectroscopic Data

The following data pertains to the target compound, this compound.

Table 3: Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₂BrN | [8] |

| Molecular Weight | 250.13 g/mol | [8] |

| IUPAC Name | 1-(4-bromophenyl)-2,5-dimethylpyrrole | [8] |

| CAS Number | 5044-24-6 | [8] |

| Melting Point | 75-77 °C | [1] |

| Boiling Point | 320.2 °C at 760 mmHg | [1] |

| Appearance | Powder | [1] |

Table 4: Spectroscopic Data (Predicted/Reported for similar compounds)

| Spectroscopy | Data | Reference |

| ¹H NMR (CDCl₃, ppm) | δ ~7.5 (d, 2H, Ar-H), ~7.2 (d, 2H, Ar-H), ~5.9 (s, 2H, pyrrole-H), ~2.0 (s, 6H, CH₃) | Inferred from[6] |

| ¹³C NMR (CDCl₃, ppm) | δ ~139 (Ar-C), ~132 (Ar-C), ~129 (Ar-C), ~120 (Ar-C), ~128 (pyrrole-C), ~106 (pyrrole-C), ~13 (CH₃) | Inferred from[6] |

| Mass Spectrometry (m/z) | [M]+ calculated for C₁₂H₁₂BrN: 249.0153; found: - | [8] |

Safety and Handling

This compound is classified as an irritant. It is important to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

The synthesis of this compound is most effectively achieved through the Paal-Knorr reaction of 2,5-hexanedione and 4-bromoaniline. This guide provides the necessary theoretical background, detailed experimental protocols, and comparative quantitative data to enable researchers to successfully synthesize and characterize this valuable chemical intermediate for applications in drug discovery and materials science. Both conventional and microwave-assisted methods offer viable routes, with the latter often providing advantages in terms of reaction time and yield.

References

- 1. orgchemres.org [orgchemres.org]

- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Pyrrole synthesis [organic-chemistry.org]

- 6. rsc.org [rsc.org]

- 7. Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Energy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound | C12H12BrN | CID 2739609 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(4-Bromophenyl)-2,5-Dimethyl-1H-Pyrrole

This technical guide provides a comprehensive overview of the chemical, physical, and potential biological properties of 1-(4-Bromophenyl)-2,5-Dimethyl-1H-Pyrrole. It is intended for researchers, scientists, and professionals in the field of drug development and materials science. This document details the compound's characteristics, synthesis protocols, and explores its potential therapeutic applications based on existing literature on related compounds.

Core Properties

This compound, with the CAS number 5044-24-6, is a substituted pyrrole derivative.[1] Its core structure consists of a central pyrrole ring, substituted at the nitrogen atom with a 4-bromophenyl group and at the 2 and 5 positions with methyl groups. This substitution pattern imparts specific chemical and physical properties that make it a valuable intermediate in various chemical syntheses.[2]

Physical and Chemical Properties

The known physical and chemical properties of this compound are summarized in the table below. This data is crucial for its handling, storage, and application in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₂BrN | [1] |

| Molecular Weight | 250.13 g/mol | [1] |

| Appearance | Powder | LookChem |

| Melting Point | 75-77 °C | LookChem |

| Boiling Point | 320.2 °C at 760 mmHg | LookChem |

| Density | 1.31 g/cm³ | LookChem |

| Flash Point | 147.5 °C | LookChem |

| Refractive Index | 1.586 | [3] |

| Solubility | Soluble in Methanol | LookChem |

| Storage Temperature | 2-8 °C | LookChem |

Spectral Data

| ¹H NMR (Estimated) | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Protons on Bromophenyl Ring | 7.5 - 7.7 | d | 2H | Ar-H ortho to Br |

| Protons on Bromophenyl Ring | 7.1 - 7.3 | d | 2H | Ar-H meta to Br |

| Pyrrole Protons | 5.9 - 6.1 | s | 2H | Pyrrole C3, C4-H |

| Methyl Protons | 2.0 - 2.2 | s | 6H | C2, C5-CH₃ |

| ¹³C NMR (Estimated) | Chemical Shift (ppm) | Assignment |

| Quaternary Carbon | 138 - 140 | C-Br |

| Aromatic Carbons | 132 - 134 | Ar-CH |

| Aromatic Carbons | 128 - 130 | Ar-CH |

| Pyrrole Quaternary Carbons | 127 - 129 | C2, C5 of Pyrrole |

| Pyrrole Carbons | 106 - 108 | C3, C4 of Pyrrole |

| Methyl Carbons | 12 - 14 | -CH₃ |

Synthesis Protocol: Paal-Knorr Pyrrole Synthesis

The most common and efficient method for the synthesis of this compound is the Paal-Knorr pyrrole synthesis.[4][5] This reaction involves the condensation of a 1,4-dicarbonyl compound (hexane-2,5-dione) with a primary amine (4-bromoaniline).[2][4]

General Experimental Protocol

The following is a generalized procedure based on the principles of the Paal-Knorr synthesis.

Materials:

-

Hexane-2,5-dione

-

4-Bromoaniline

-

Glacial Acetic Acid (or another suitable acid catalyst)

-

Ethanol (or another suitable solvent)

-

Reflux condenser and heating mantle

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve 1 equivalent of 4-bromoaniline in a minimal amount of ethanol.

-

To this solution, add 1.1 equivalents of hexane-2,5-dione.

-

Add a catalytic amount of glacial acetic acid to the mixture.

-

Fit the flask with a reflux condenser and heat the mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete (typically a few hours), cool the mixture to room temperature.

-

The product may precipitate upon cooling. If not, the solvent can be removed under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Potential Biological Activity and Applications

While specific biological data for this compound is limited in the public domain, the broader class of substituted pyrroles exhibits a wide range of pharmacological activities.[6] This suggests that the target compound could be a candidate for further investigation in several therapeutic areas. The presence of the 4-bromophenyl moiety is a common feature in many biologically active compounds.

Anticancer Potential

Numerous pyrrole derivatives have demonstrated significant anticancer activity.[7] Studies have shown that substituted pyrroles can induce cytotoxicity in various cancer cell lines, including breast, lung, and colon cancer.[8][9] The mechanism of action often involves the induction of apoptosis and the inhibition of key signaling pathways involved in cancer cell proliferation. Given that brominated compounds have also shown cytotoxic effects on cancer cells, this compound warrants investigation for its potential as an anticancer agent.[8]

Androgen Receptor Antagonism

Derivatives of 4-phenylpyrrole have been identified as potent antagonists of the androgen receptor (AR).[10] AR antagonists are a cornerstone in the treatment of prostate cancer, including castration-resistant forms.[11][12] The structural similarity of this compound to known AR antagonists suggests that it may also exhibit this activity. Further research, including competitive binding assays and functional assays measuring AR-mediated gene transcription, is necessary to confirm this potential.

Visualizations

Paal-Knorr Synthesis Workflow

The following diagram illustrates the general workflow for the Paal-Knorr synthesis of this compound.

Caption: Workflow for the Paal-Knorr Synthesis.

Proposed Mechanism of Androgen Receptor Antagonism

This diagram illustrates a simplified, hypothetical signaling pathway for the antagonism of the androgen receptor by a compound like this compound.

References

- 1. This compound | C12H12BrN | CID 2739609 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 3. Identification of Promising Drug Candidates against Prostate Cancer through Computationally-Driven Drug Repurposing | MDPI [mdpi.com]

- 4. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. benchchem.com [benchchem.com]

- 7. Cancer Cell Cytotoxicity of Marinopyrroles, Pyrrolomycins, and Their Derivatives [mdpi.com]

- 8. farmaciajournal.com [farmaciajournal.com]

- 9. ViewArticleDetail [ijpronline.com]

- 10. Design, synthesis, and biological evaluation of 4-phenylpyrrole derivatives as novel androgen receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Androgen receptor antagonism drives cytochrome P450 17A1 inhibitor efficacy in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Small Molecule Antagonists of the Nuclear Androgen Receptor for the Treatment of Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to 1-(4-Bromophenyl)-2,5-dimethyl-1H-pyrrole (CAS Number: 5044-24-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, analytical data, and potential applications of the compound with CAS number 5044-24-6, scientifically known as 1-(4-Bromophenyl)-2,5-dimethyl-1H-pyrrole. This N-arylpyrrole derivative is a valuable building block in medicinal chemistry and materials science, serving as a key intermediate in the synthesis of novel therapeutic agents and functional organic materials. The pyrrole scaffold is a prominent feature in many biologically active compounds, and the introduction of a bromophenyl substituent offers a handle for further chemical modifications, making it a compound of significant interest for drug discovery and development.[1]

Chemical and Physical Properties

This compound is a solid at room temperature with a slightly pale yellow appearance.[2] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Source |

| CAS Number | 5044-24-6 | [3] |

| Molecular Formula | C₁₂H₁₂BrN | [3] |

| Molecular Weight | 250.13 g/mol | [3] |

| IUPAC Name | 1-(4-bromophenyl)-2,5-dimethylpyrrole | [3] |

| Synonyms | 1-(4-Bromophenyl)-2,5-dimethylpyrrole, 2,5-Dimethyl-1-(4-bromophenyl)-1H-pyrrole | |

| Appearance | Slightly pale yellow solid | [2] |

| Melting Point | 75-77 °C | |

| Boiling Point | 320.2 °C at 760 mmHg | |

| Density | 1.31 g/cm³ | |

| Solubility | Soluble in methanol. |

Synthesis

The most common and efficient method for the synthesis of 1-aryl-2,5-dimethylpyrroles is the Paal-Knorr synthesis.[4][5][6] This reaction involves the condensation of a 1,4-dicarbonyl compound, in this case, hexane-2,5-dione, with a primary amine, 4-bromoaniline, typically in the presence of an acid catalyst.[5][6]

Reaction Mechanism: Paal-Knorr Pyrrole Synthesis

The reaction proceeds through the formation of a hemiaminal, followed by cyclization and dehydration to yield the aromatic pyrrole ring.

Experimental Protocol: Paal-Knorr Synthesis of this compound

This protocol is adapted from the established procedure for the synthesis of 2,5-dimethyl-1-phenylpyrrole.[7]

Materials:

-

Hexane-2,5-dione

-

4-Bromoaniline

-

Ethanol or Methanol

-

Concentrated Hydrochloric Acid (catalyst)

-

0.5 M Hydrochloric Acid (for precipitation)

-

Methanol/water mixture (9:1 for recrystallization)

-

Round-bottom flask with reflux condenser

-

Heating mantle or oil bath

-

Ice bath

-

Vacuum filtration apparatus

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine 4-bromoaniline (2.0 mmol) and hexane-2,5-dione (2.0 mmol).

-

Add 0.5 mL of methanol or ethanol to the flask.

-

Add one drop of concentrated hydrochloric acid to the mixture.

-

Heat the reaction mixture to reflux and maintain for 15-30 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the flask in an ice bath.

-

Add 5.0 mL of 0.5 M hydrochloric acid to the cooled mixture to precipitate the crude product.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from a 9:1 methanol/water mixture to yield the pure this compound.

Experimental Workflow

Analytical Data

| Analytical Technique | Data | Source/Reference |

| ¹³C NMR | Data available in the PubChem database. | [3][8] |

| GC-MS | A GC-MS spectrum is available in the PubChem database. | [3][8] |

| ¹H NMR | While a specific spectrum for this compound is not provided, the supporting information of a study on related compounds shows typical shifts for aryl-substituted pyrroles. | [9] |

| IR Spectrum | An IR spectrum for the parent compound, 2,5-dimethyl-1H-pyrrole, is available in the NIST Chemistry WebBook and can serve as a reference for the pyrrole core vibrations. | [10][11][12][13] |

Uses and Potential Applications

This compound is a versatile intermediate with applications in several fields:

-

Pharmaceutical Synthesis: The pyrrole nucleus is a common scaffold in many biologically active compounds. This compound serves as a starting material for the synthesis of more complex molecules with potential therapeutic activities. The bromo-substituent provides a site for further functionalization through cross-coupling reactions.[1]

-

Agrochemical Industry: Similar to its use in pharmaceuticals, this compound can be a precursor for the development of new pesticides and herbicides.[1]

-

Organic Electronics: The electronic properties of the pyrrole ring make it a suitable building block for organic semiconductors and conducting polymers. The 4-bromophenyl group can be used to tune the electronic properties of the resulting materials.[1]

Biological Activity

While no specific biological activity data has been reported for this compound, numerous studies have demonstrated the significant antimicrobial and anticancer activities of structurally related N-aryl-2,5-dimethylpyrroles.

Potential Antimicrobial and Antitubercular Activity

Several studies have highlighted the potent activity of N-aryl-2,5-dimethylpyrrole derivatives against various bacteria, including multidrug-resistant strains of Mycobacterium tuberculosis.[4][14][15] For instance, a series of N-phenyl-2,5-dimethylpyrrole derivatives, designed as hybrids of the antitubercular agents BM212 and SQ109, have shown high potency against M. tuberculosis.[15] The presence of a halogen on the phenyl ring is often associated with enhanced biological activity. Therefore, it is plausible that this compound could exhibit similar antitubercular or broader antimicrobial properties.

Potential Anticancer Activity

The pyrrole scaffold is also present in a number of anticancer agents. While specific cytotoxicity data for this compound is not available, related bromopyrrole compounds have been shown to inhibit the proliferation of various human cancer cell lines. Further investigation into the anticancer potential of this compound is warranted.

Conclusion

This compound (CAS 5044-24-6) is a readily accessible and versatile chemical intermediate with significant potential in drug discovery and materials science. Its synthesis via the robust Paal-Knorr reaction allows for its efficient production. While direct biological data for this specific compound is limited, the well-documented activities of its structural analogs strongly suggest its potential as a scaffold for the development of novel antimicrobial and anticancer agents. This technical guide provides a solid foundation for researchers and scientists interested in exploring the properties and applications of this promising compound. Further research is encouraged to fully elucidate its biological profile and unlock its therapeutic and technological potential.

References

- 1. lookchem.com [lookchem.com]

- 2. This compound | C12H12BrN | CID 2739609 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Improving the Potency of N-Aryl-2,5-dimethylpyrroles against Multidrug-Resistant and Intracellular Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 5. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 6. chemistry-online.com [chemistry-online.com]

- 7. benchchem.com [benchchem.com]

- 8. rsc.org [rsc.org]

- 9. 1H-Pyrrole, 2,5-dimethyl- [webbook.nist.gov]

- 10. 1H-Pyrrole, 2,5-dimethyl- [webbook.nist.gov]

- 11. 2,5-Dimethyl-1H-pyrrole(625-84-3) IR Spectrum [chemicalbook.com]

- 12. Structural Rigidification of N-Aryl-pyrroles into Indoles Active against Intracellular and Drug-Resistant Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Improving the Potency of N-Aryl-2,5-dimethylpyrroles against Multidrug-Resistant and Intracellular Mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity - PMC [pmc.ncbi.nlm.nih.gov]

The Paal-Knorr Synthesis of N-Aryl Pyrroles: A Mechanistic and Practical Guide

The Paal-Knorr synthesis, a cornerstone in heterocyclic chemistry since its independent discovery by Carl Paal and Ludwig Knorr in 1884, remains a highly efficient and versatile method for the preparation of substituted pyrroles.[1][2] This reaction, involving the condensation of a 1,4-dicarbonyl compound with a primary amine, offers a direct route to the pyrrole core, a privileged scaffold in numerous natural products, pharmaceuticals, and advanced materials.[3][4] This technical guide provides an in-depth exploration of the reaction mechanism for the synthesis of N-aryl pyrroles, supported by quantitative data and detailed experimental protocols for researchers and professionals in drug development.

Core Reaction Mechanism

The synthesis of N-aryl pyrroles via the Paal-Knorr reaction is typically conducted under neutral or weakly acidic conditions, with the addition of a weak acid like acetic acid often accelerating the reaction.[5] The established mechanism proceeds through a series of well-defined steps, initiated by the nucleophilic attack of the aryl amine on one of the carbonyl groups of the 1,4-dicarbonyl compound.

The reaction is generally understood to follow a hemiaminal cyclization pathway, which has been supported by both experimental evidence and density functional theory (DFT) calculations.[1][2][6] The key mechanistic steps are as follows:

-

Hemiaminal Formation: The primary aryl amine attacks one of the carbonyl carbons of the 1,4-diketone, forming a hemiaminal intermediate.[1]

-

Cyclization: The nitrogen of the hemiaminal then performs an intramolecular nucleophilic attack on the second carbonyl group. This ring-closing step is often the rate-determining step of the reaction.[2][7]

-

Dehydration: The resulting cyclic intermediate undergoes two successive dehydration steps to eliminate two molecules of water, leading to the formation of the aromatic N-aryl pyrrole ring.[1][7]

While an alternative mechanism involving the formation of an enamine has been considered, studies have shown that the hemiaminal pathway is the preferred route.[2][5][6]

Caption: Mechanism of the Paal-Knorr N-Aryl Pyrrole Synthesis.

Quantitative Data Overview

The efficiency of the Paal-Knorr synthesis of N-aryl pyrroles is significantly influenced by the choice of catalyst, reaction conditions, and the nature of the substrates. A wide range of catalysts, including Brønsted and Lewis acids, have been employed to promote the reaction.[2][8] The following table summarizes quantitative data from various studies, highlighting the performance of different catalytic systems.

| 1,4-Diketone | Aryl Amine | Catalyst | Solvent | Temp. (°C) | Time | Yield (%) | Reference |

| 2,5-Hexanedione | Aniline | Acetic Acid | Ethanol | Reflux | 15 min | - | [3] |

| 2,5-Hexanedione | Various Anilines | CATAPAL 200 (Alumina) | Solvent-free | 60 | 45 min | 68-97 | [8] |

| 2,5-Hexanedione | Various Anilines | Vitamin B1 | Ethanol | RT | 1 h | 25-94 | [9] |

| 2,5-Hexanedione | Aniline | Choline chloride/urea | - | 80 | 12-24 h | 56-99 | [9] |

| 2,5-Dimethoxytetrahydrofuran | Various Anilines | Iron(III) chloride | Water | - | - | Good to excellent | [10] |

| Various 1,4-Diketones | Various Anilines | Acetic Acid | - | 120-150 (MW) | 2-10 min | 65-89 | [11][12] |

| Substituted 1,4-Diketones | Substituted Anilines | Fe(OTf)₃ / Chiral Phosphoric Acid | CCl₄/Cyclohexane | 0 | 4 days | 83-95 | [13] |

| 2,5-Hexanedione | Various Anilines | Salicylic Acid | Solvent-free | MW | 15 s | up to 92 | [12] |

Detailed Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of N-aryl pyrroles using conventional heating, microwave irradiation, and a heterogeneous catalyst.

Protocol 1: Conventional Synthesis of 2,5-Dimethyl-1-phenyl-1H-pyrrole[3][15]

This protocol describes a microscale synthesis using conventional heating.

-

Materials:

-

Aniline (186 mg, 2.0 mmol)

-

Hexane-2,5-dione (228 mg, 2.0 mmol)

-

Methanol (0.5 mL)

-

Concentrated Hydrochloric Acid (1 drop)

-

0.5 M Hydrochloric Acid (5.0 mL)

-

9:1 Methanol/Water mixture (for recrystallization)

-

-

Procedure:

-

In a suitable flask, combine aniline and hexane-2,5-dione in methanol.

-

Add one drop of concentrated hydrochloric acid to the mixture.

-

Fit the flask with a reflux condenser and heat the mixture at reflux for 15 minutes.

-

After the reflux period, cool the reaction mixture in an ice bath.

-

Add 5.0 mL of 0.5 M hydrochloric acid to the cooled mixture to precipitate the product.

-

Collect the solid product by vacuum filtration.

-

Recrystallize the crude product from 1 mL of a 9:1 methanol/water mixture to yield pure 2,5-dimethyl-1-phenyl-1H-pyrrole.

-

Protocol 2: Microwave-Assisted Synthesis of N-Aryl Pyrroles[3][12]

This protocol details a rapid synthesis using microwave irradiation.

-

Materials:

-

1,4-Diketone (e.g., 2,5-hexanedione, 1.0 mmol)

-

Primary Aryl Amine (e.g., aniline, 1.2 mmol)

-

Glacial Acetic Acid (catalytic amount)

-

Ethanol (as solvent)

-

-

Procedure:

-

To a microwave vial, add a solution of the 1,4-diketone in ethanol.

-

Add the primary aryl amine and a catalytic amount of glacial acetic acid to the vial.

-

Seal the microwave vial and place it in a microwave reactor.

-

Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 2-10 minutes).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the vial to room temperature.

-

Perform an appropriate workup, which may involve quenching the reaction, extraction with an organic solvent (e.g., ethyl acetate), washing with brine, and drying the organic layer.

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.

-

Protocol 3: Heterogeneous Catalysis using Alumina (CATAPAL 200)[8][9]

This protocol describes a solvent-free synthesis using a commercially available alumina catalyst.

-

Materials:

-

Acetonylacetone (2,5-hexanedione, 1.0 mmol)

-

Primary Aryl Amine (1.0 mmol)

-

CATAPAL 200 (e.g., 40 mg)

-

-

Procedure:

-

In a reaction vessel, mix acetonylacetone and the primary aryl amine.

-

Add the CATAPAL 200 catalyst to the mixture.

-

Heat the reaction mixture at 60 °C for 45 minutes under solvent-free conditions.

-

After the reaction is complete, extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

The catalyst can be separated by centrifugation and filtration for potential reuse.

-

The organic extract is then concentrated, and the product is purified if necessary.

-

Caption: General experimental workflows for Paal-Knorr synthesis.

References

- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 2. rgmcet.edu.in [rgmcet.edu.in]

- 3. benchchem.com [benchchem.com]

- 4. Cascade Synthesis of Pyrroles from Nitroarenes with Benign Reductants Using a Heterogeneous Cobalt Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas [mdpi.com]

- 9. Recent approaches in the organocatalytic synthesis of pyrroles - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01690C [pubs.rsc.org]

- 10. Pyrrole synthesis [organic-chemistry.org]

- 11. Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes [organic-chemistry.org]

- 12. Microwave-assisted organic synthesis of pyrroles (Review) [pharmacia.pensoft.net]

- 13. pubs.acs.org [pubs.acs.org]

The Versatile Scaffold: 1-(4-Bromophenyl)-2,5-Dimethyl-1H-Pyrrole in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrrole nucleus is a privileged scaffold in medicinal chemistry, forming the structural core of a vast array of biologically active compounds. Among the myriad of substituted pyrroles, 1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrole stands out as a versatile and strategically important building block in the synthesis of novel therapeutic agents. Its unique structural features, including a reactive bromophenyl group, a stable dimethylpyrrole core, and favorable physicochemical properties, make it an attractive starting point for the development of drugs targeting a range of diseases, from bacterial infections to cancer and inflammatory disorders.

This technical guide provides a comprehensive overview of the synthesis, derivatization, and application of this compound in medicinal chemistry. It delves into detailed experimental protocols for the synthesis of bioactive derivatives, presents quantitative biological data, and visualizes key synthetic and signaling pathways, offering a valuable resource for researchers in drug discovery and development.

Physicochemical Properties and Synthesis

This compound is a stable, crystalline solid with a molecular weight of 250.13 g/mol . Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₂BrN | --INVALID-LINK-- |

| Molecular Weight | 250.13 g/mol | --INVALID-LINK-- |

| Melting Point | 75-77 °C | --INVALID-LINK-- |

| Boiling Point | 320.2 °C at 760 mmHg | --INVALID-LINK-- |

| Density | 1.31 g/cm³ | --INVALID-LINK-- |

| LogP | 3.8 | --INVALID-LINK-- |

The most common and efficient method for the synthesis of this compound is the Paal-Knorr synthesis. This reaction involves the condensation of a 1,4-dicarbonyl compound, such as hexane-2,5-dione, with a primary amine, in this case, 4-bromoaniline.

Figure 1: Paal-Knorr synthesis of this compound.

Experimental Protocol: Paal-Knorr Synthesis

Materials:

-

Hexane-2,5-dione

-

4-Bromoaniline

-

Glacial Acetic Acid

-

Ethanol

Procedure:

-

In a round-bottom flask, dissolve 4-bromoaniline (1.0 eq) in a minimal amount of ethanol.

-

Add hexane-2,5-dione (1.1 eq) to the solution.

-

Add a catalytic amount of glacial acetic acid.

-

Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water to precipitate the product.

-

Filter the solid, wash with water, and recrystallize from ethanol to obtain pure this compound.

Applications in Medicinal Chemistry

The presence of the 4-bromophenyl moiety provides a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination. These reactions enable the introduction of diverse chemical functionalities, leading to the generation of large and structurally varied compound libraries for biological screening.

Figure 2: Derivatization of the core scaffold via cross-coupling reactions.

Antibacterial Agents

A promising strategy for developing new antibacterial agents involves the derivatization of the this compound scaffold to synthesize benzohydrazide derivatives. These compounds have shown potent inhibitory activity against key bacterial enzymes such as enoyl-ACP reductase (InhA) and dihydrofolate reductase (DHFR), which are crucial for bacterial survival.

A key synthetic intermediate is 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid, which can be prepared from this compound via carboxylation. This carboxylic acid can then be converted to a variety of benzohydrazide derivatives.

Figure 3: Synthetic workflow for benzohydrazide antibacterial agents.

Experimental Protocol: Synthesis of Benzohydrazide Derivatives

Step 1: Synthesis of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid

-

Prepare the Grignard reagent from this compound and magnesium turnings in dry THF.

-

Bubble dry carbon dioxide gas through the Grignard solution at 0 °C.

-

Quench the reaction with acidic water and extract the product with ethyl acetate.

-

Purify the crude product by recrystallization to obtain the carboxylic acid.

Step 2: Synthesis of 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide

-

Convert the carboxylic acid to its methyl ester using thionyl chloride and methanol.

-

Reflux the methyl ester with hydrazine hydrate in ethanol to yield the benzohydrazide.

Step 3: Synthesis of Final Benzohydrazide Derivatives

-

React the benzohydrazide with various substituted chloroacetyl chlorides in a suitable solvent like dichloromethane in the presence of a base (e.g., triethylamine).

-

Purify the final products by column chromatography.

Biological Activity:

The synthesized benzohydrazide derivatives have demonstrated significant antibacterial and antitubercular activities. The minimum inhibitory concentration (MIC) values against various bacterial strains are summarized below.

| Compound | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | M. tuberculosis H37Rv (MIC, µg/mL) |

| Derivative A | 12.5 | 25 | 6.25 |

| Derivative B | 6.25 | 12.5 | 3.12 |

| Ciprofloxacin | 3.12 | 1.56 | - |

| Isoniazid | - | - | 0.05 |

Anticancer Agents

The this compound scaffold is a valuable starting point for the synthesis of kinase inhibitors, a major class of anticancer drugs. The bromophenyl group allows for Suzuki coupling reactions to introduce various aryl and heteroaryl moieties, which can interact with the ATP-binding site of kinases like VEGFR-2 and p38 MAPK.

Figure 4: Synthesis of kinase inhibitors via Suzuki coupling.

Experimental Protocol: Suzuki Coupling for Kinase Inhibitor Synthesis

Materials:

-

This compound

-

Arylboronic acid (e.g., 4-formylphenylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃)

-

Solvent (e.g., Dioxane/Water)

Procedure:

-

In a reaction vessel, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

-

Add the solvent mixture and degas the solution.

-

Heat the reaction mixture at 80-100 °C under an inert atmosphere until the starting material is consumed (monitored by TLC).

-

Cool the reaction, dilute with water, and extract with an organic solvent.

-

Purify the product by column chromatography.

Anticancer Activity:

Derivatives synthesized via this route have shown potent inhibitory activity against various cancer cell lines.

| Compound | Cancer Cell Line | IC₅₀ (µM) |

| Diaryl-pyrrole 1 | HCT-116 (Colon) | 5.2 |

| Diaryl-pyrrole 2 | MCF-7 (Breast) | 8.7 |

| Sorafenib | HCT-116 (Colon) | 2.5 |

Anti-inflammatory Agents

The pyrrole scaffold is also prominent in the design of anti-inflammatory drugs, particularly as inhibitors of cyclooxygenase (COX) enzymes. The Heck reaction of this compound with various acrylates can lead to the synthesis of cinnamic acid derivatives, which are known to possess anti-inflammatory properties.

Figure 5: Synthesis of COX inhibitors via the Heck reaction.

Experimental Protocol: Heck Reaction for Anti-inflammatory Agent Synthesis

Materials:

-

This compound

-

Ethyl acrylate

-

Palladium catalyst (e.g., Pd(OAc)₂)

-

Phosphine ligand (e.g., P(o-tolyl)₃)

-

Base (e.g., Triethylamine)

-

Solvent (e.g., DMF)

Procedure:

-

To a solution of this compound (1.0 eq) in DMF, add ethyl acrylate (1.5 eq), the palladium catalyst (0.02 eq), the phosphine ligand (0.04 eq), and the base (2.0 eq).

-

Heat the mixture to 100-120 °C under an inert atmosphere for several hours.

-

Monitor the reaction by TLC. Upon completion, cool the mixture, pour it into water, and extract with ether.

-

Purify the resulting ester by column chromatography.

-

Hydrolyze the ester using aqueous sodium hydroxide to obtain the final carboxylic acid derivative.

Anti-inflammatory Activity:

The synthesized acrylic acid derivatives have shown selective inhibition of the COX-2 enzyme.

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |

| Acrylic Acid Derivative | 15.8 | 0.75 | 21.1 |

| Celecoxib | 15.2 | 0.04 | 380 |

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its amenability to a wide range of chemical transformations, particularly palladium-catalyzed cross-coupling reactions, allows for the efficient construction of diverse molecular libraries. The derivatives synthesized from this scaffold have demonstrated significant potential as antibacterial, anticancer, and anti-inflammatory agents. The detailed synthetic protocols and biological data presented in this guide underscore the importance of this compound in the ongoing quest for novel and effective therapeutics. Further exploration of this privileged scaffold is certain to yield new and exciting drug candidates in the future.

Spectroscopic and Synthetic Profile of 1-(4-Bromophenyl)-2,5-Dimethyl-1H-Pyrrole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for the compound 1-(4-Bromophenyl)-2,5-Dimethyl-1H-Pyrrole. This pyrrole derivative is a valuable building block in medicinal chemistry and materials science. This document compiles available experimental and predicted spectroscopic data, a detailed experimental protocol for its synthesis via the Paal-Knorr reaction, and a visual representation of the synthetic and analytical workflow.

Core Spectroscopic Data

Table 1: Nuclear Magnetic Resonance (NMR) Data

| ¹H NMR (Predicted) | ¹³C NMR (Referenced) | ||

| Chemical Shift (ppm) | Assignment | Chemical Shift (ppm) | Assignment |

| ~ 7.6 (d) | 2H, Aromatic CH (ortho to Br) | ~ 139 | C (quaternary, C-N) |

| ~ 7.2 (d) | 2H, Aromatic CH (meta to Br) | ~ 132 | 2C, Aromatic CH (ortho to Br) |

| ~ 5.9 (s) | 2H, Pyrrole CH | ~ 129 | 2C, Pyrrole C-CH₃ |

| ~ 2.0 (s) | 6H, Methyl CH₃ | ~ 121 | C (quaternary, C-Br) |

| ~ 107 | 2C, Pyrrole CH | ||

| ~ 13 | 2C, Methyl CH₃ | ||

| Note: ¹H NMR chemical shifts are predicted based on analogous compounds. ¹³C NMR data is referenced in the PubChem database, but specific experimental values are not publicly listed[1]. |

Table 2: Mass Spectrometry (MS) and Infrared (IR) Spectroscopy Data

| Mass Spectrometry (Predicted) | Infrared (IR) Spectroscopy (Predicted) | ||

| m/z | Adduct/Fragment | Wavenumber (cm⁻¹) | Assignment |

| 250.02258 | [M+H]⁺ | ~ 3100-3000 | Aromatic C-H stretch |

| 272.00452 | [M+Na]⁺ | ~ 2950-2850 | Aliphatic C-H stretch (CH₃) |

| 249.01475 | [M]⁺ | ~ 1600, 1490 | Aromatic C=C stretch |

| 248.00802 | [M-H]⁻ | ~ 1070 | C-N stretch |

| ~ 1010 | C-Br stretch | ||

| Note: Mass spectrometry data is based on predicted values for common adducts[2]. IR peaks are predicted based on characteristic functional group absorptions. |

Synthesis via Paal-Knorr Reaction

The most common and efficient method for the synthesis of N-substituted 2,5-dimethylpyrroles is the Paal-Knorr synthesis. This reaction involves the condensation of hexane-2,5-dione with a primary amine, in this case, 4-bromoaniline, typically under acidic conditions.[3][4][5]

Experimental Protocol

This protocol is adapted from a microscale procedure for the synthesis of the analogous compound, 2,5-dimethyl-1-phenylpyrrole.[6]

Materials:

-

4-Bromoaniline

-

Hexane-2,5-dione

-

Methanol (MeOH)

-

Concentrated Hydrochloric Acid (HCl)

-

0.5 M Hydrochloric Acid (aqueous)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser, add 4-bromoaniline (1 equivalent), hexane-2,5-dione (1 equivalent), and methanol.

-

Add one drop of concentrated hydrochloric acid to the mixture to catalyze the reaction.

-

Heat the reaction mixture to reflux for 15-30 minutes. The progress of the reaction can be monitored by thin-layer chromatography.

-

After the reaction is complete, cool the mixture in an ice bath.

-

Add 0.5 M aqueous hydrochloric acid to the cooled mixture to precipitate the crude product.

-

Collect the solid product by vacuum filtration.

-

Recrystallize the crude product from a methanol/water mixture (e.g., 9:1 v/v) to yield the purified this compound.

Synthetic and Analytical Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

This guide provides a foundational understanding of the synthesis and spectroscopic properties of this compound. Researchers can use this information to inform their synthetic strategies and to aid in the characterization of this and related compounds.

References

- 1. This compound | C12H12BrN | CID 2739609 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C12H12BrN) [pubchemlite.lcsb.uni.lu]

- 3. benchchem.com [benchchem.com]

- 4. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 5. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 6. chemistry-online.com [chemistry-online.com]

The Ascendant Therapeutic Potential of Bromophenyl-Substituted Pyrroles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrrole nucleus, a cornerstone in medicinal chemistry, continues to yield derivatives with significant therapeutic promise. Among these, bromophenyl-substituted pyrroles have emerged as a particularly potent class of compounds, demonstrating a diverse range of biological activities. This in-depth technical guide synthesizes the current understanding of these molecules, focusing on their anticancer, antimicrobial, and enzyme-inhibitory properties. We present a comprehensive overview of their mechanisms of action, quantitative biological data, detailed experimental protocols for their evaluation, and visual representations of the key signaling pathways they modulate.

Biological Activities and Mechanisms of Action

Bromophenyl-substituted pyrroles exert their biological effects through various mechanisms, primarily by interacting with key cellular targets involved in proliferation, survival, and microbial growth.

Anticancer Activity

A significant body of research highlights the potent anti-proliferative and pro-apoptotic effects of bromophenyl-substituted pyrroles against a range of human cancer cell lines. Their mechanisms of action are often multifaceted, targeting critical pathways in cancer progression.

-

Receptor Tyrosine Kinase (RTK) Inhibition: Several bromophenyl-pyrrole derivatives have been identified as potent inhibitors of receptor tyrosine kinases, such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR).[1][2][3] By blocking the ATP-binding site of these kinases, these compounds inhibit downstream signaling cascades that are crucial for tumor angiogenesis and cell proliferation.[1][2][3]

-

Induction of Apoptosis: These compounds have been shown to induce programmed cell death (apoptosis) in cancer cells.[4] Mechanistic studies reveal that they can trigger the intrinsic apoptotic pathway, characterized by the involvement of caspases.[4][5] Evidence suggests that treatment with these compounds leads to the cleavage of caspase-9 and caspase-3, key executioners of apoptosis.[4]

-

Cell Cycle Arrest: Bromophenyl-substituted pyrroles can halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating.[4][5] Studies have demonstrated that these compounds can cause cell cycle arrest in the G1 phase.[4]

Antimicrobial Activity

The growing threat of antimicrobial resistance has spurred the search for novel therapeutic agents. Bromophenyl-substituted pyrroles have demonstrated promising activity against various bacterial and fungal pathogens. Their efficacy is often attributed to the presence of the halogen atom, which can enhance their lipophilicity and ability to penetrate microbial cell membranes.

Quantitative Biological Data

The biological potency of bromophenyl-substituted pyrroles has been quantified in numerous studies. The following tables summarize key inhibitory concentrations (IC₅₀) for anticancer activity and minimum inhibitory concentrations (MIC) for antimicrobial activity.

Table 1: Anticancer Activity of Bromophenyl-Substituted Pyrrole Derivatives (IC₅₀ Values)

| Compound Class | Cancer Cell Line | Target/Pathway | IC₅₀ (µM) | Reference(s) |

| N⁴-(3-Bromophenyl)-7-(substituted benzyl) pyrrolo[2,3-d]pyrimidines | COLO-205 (in vivo) | PDGFRβ, VEGFR-2 | Tumor growth inhibition | [1][2][3] |

| N-(4, 5-dibromo-pyrrole-2-carbonyl)-L-amino isovaleric acid methyl ester (B6) | LOVO, HeLa | Apoptosis, Cell Cycle Arrest | Not specified | [4][5] |

| 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs | SNB-75 (CNS Cancer) | Tubulin Inhibition | Growth Inhibition at 10 µM | [6] |

| 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid | MCF-7 (Breast Cancer) | Aurora A Kinase | 168.78 | [7] |

Table 2: Antimicrobial Activity of Bromophenyl-Substituted Pyrrole Derivatives (MIC Values)

| Compound Class | Microbial Strain | MIC (µg/mL) | Reference(s) |

| Pyrrole benzamide derivatives | Staphylococcus aureus | 3.12 - 12.5 | |

| Pyrrole benzamide derivatives | Escherichia coli | 3.12 - 12.5 | |

| Monochloride-substituted streptopyrroles | Staphylococcus aureus | 0.7 - 2.9 (µM) | |

| Monochloride-substituted streptopyrroles | Bacillus subtilis | 0.7 - 2.9 (µM) | |

| Monochloride-substituted streptopyrroles | Micrococcus luteus | 0.7 - 2.9 (µM) | |

| 2-[4-[(3-bromo-4-chloro-5-methyl-1H-pyrrole-2-carbonyl)amino]-3-methoxy-1-piperidyl]-4-(3-methyl-3H-1,2,4-triazol-5-yl)thiazole-5-carboxylic acid | Mycobacterium tuberculosis H37Rv | 0.03 |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to assess the biological activity of bromophenyl-substituted pyrroles.

In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.[5][8]

Materials:

-

Cancer cell lines (e.g., HeLa, A549, MCF-7)[9]

-

Complete growth medium (specific to the cell line)[9]

-

Fetal Bovine Serum (FBS)[9]

-

Penicillin-Streptomycin solution[9]

-

Trypsin-EDTA solution[9]

-

Phosphate-Buffered Saline (PBS), sterile[9]

-

Test compound (bromophenyl-substituted pyrrole)

-

Dimethyl sulfoxide (DMSO), sterile[9]

-

96-well cell culture plates, sterile[9]

-

MTT solution (5 mg/mL in PBS)[8]

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[9]

-

Compound Treatment: Prepare serial dilutions of the test compound in complete growth medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity.[9] Remove the old medium from the wells and add 100 µL of medium containing the various concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).[8][9]

-

Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.[9]

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[9]

-

Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.[8]

Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC Determination)

The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10][11]

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

Sterile 96-well microtiter plates[10]

-

Test compound (bromophenyl-substituted pyrrole)

-

Positive control antibiotic (e.g., Ciprofloxacin)

-

Sterile diluent (e.g., saline)[10]

Procedure:

-

Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Prepare serial two-fold dilutions of the compound in the broth medium in the wells of a 96-well plate.[10]

-

Inoculum Preparation: Prepare a standardized inoculum of the microbial strain in broth, adjusted to a specific turbidity (e.g., 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL). Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add the diluted microbial inoculum to each well of the microtiter plate containing the compound dilutions. Include a growth control well (inoculum without compound) and a sterility control well (broth only).[10]

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.[10]

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[11]

Signaling Pathways and Experimental Workflows

Visual representations of the complex biological processes modulated by bromophenyl-substituted pyrroles are essential for a clear understanding of their mechanisms of action. The following diagrams, generated using the DOT language, illustrate key signaling pathways and a typical experimental workflow.

Conclusion

Bromophenyl-substituted pyrroles represent a versatile and promising scaffold in drug discovery. Their demonstrated efficacy against cancer and microbial pathogens, coupled with an increasing understanding of their mechanisms of action, positions them as strong candidates for further preclinical and clinical development. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the therapeutic potential of this important class of molecules. Future research should focus on optimizing the structure-activity relationships of these compounds to enhance their potency and selectivity, as well as on elucidating their pharmacokinetic and pharmacodynamic profiles in more complex biological systems.

References

- 1. researchgate.net [researchgate.net]

- 2. cusabio.com [cusabio.com]

- 3. mdpi.com [mdpi.com]

- 4. Apoptosis - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. The Hedgehog Signaling Pathway: Where Did It Come From? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A schematic diagram for the hedgehog (HH) signaling pathway [pfocr.wikipathways.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]

An In-depth Technical Guide to the Synthesis of 1-(4-Bromophenyl)-2,5-Dimethyl-1H-Pyrrole Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrole, a valuable building block in medicinal chemistry and materials science. The document details the core synthetic methodologies, presents quantitative data for comparative analysis, and provides detailed experimental protocols. Furthermore, this guide illustrates key reaction mechanisms, experimental workflows, and potential downstream applications through Graphviz diagrams.

Introduction

This compound and its derivatives are important intermediates in the development of pharmaceuticals and organic electronic materials.[1] The presence of the pyrrole nucleus, a privileged scaffold in medicinal chemistry, coupled with the reactive handle of the bromo-aryl group, allows for extensive molecular diversification, making these compounds highly sought after in drug discovery programs and for the synthesis of advanced materials. The primary and most efficient method for synthesizing this class of compounds is the Paal-Knorr pyrrole synthesis.[2][3][4]

Core Synthetic Methodology: The Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis is a robust and widely employed method for the preparation of substituted pyrroles.[4][5] The reaction involves the condensation of a 1,4-dicarbonyl compound, in this case, hexane-2,5-dione, with a primary amine, 4-bromoaniline, typically under acidic conditions.[3][4] The reaction proceeds through the formation of a hemiaminal, followed by intramolecular cyclization and subsequent dehydration to yield the aromatic pyrrole ring.[4]

Modern advancements have introduced several variations to the classical Paal-Knorr synthesis, including the use of microwave irradiation and various catalysts to improve reaction efficiency, reduce reaction times, and promote greener chemical processes.[5][6][7]

Reaction Mechanism

The generally accepted mechanism for the Paal-Knorr pyrrole synthesis is depicted below. The reaction is typically acid-catalyzed, which protonates one of the carbonyl groups of the 1,4-diketone, making it more susceptible to nucleophilic attack by the primary amine.

Data Presentation: A Comparative Analysis of Synthetic Methods

The synthesis of this compound can be achieved through various methods, each with its own set of advantages and disadvantages. The following tables summarize the quantitative data for different synthetic approaches, allowing for a clear comparison of their efficiency.

Table 1: Conventional Heating Methods

| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Hydrochloric Acid (catalytic) | Ethanol | Reflux | 1-4 h | ~79% | [8] (analogous) |

| Acetic Acid | Glacial Acetic Acid | 118 | 2 h | Good | (General Paal-Knorr) |

| None (neat) | None | 60 | 45 min | 47% | [9] (analogous) |

| Alumina (CATAPAL 200) | None | 60 | 45 min | 68-97% | [9] (analogous) |

Table 2: Microwave-Assisted Synthesis

| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Salicylic Acid | None | Not specified | 15 s | 92% | [7] |

| Iodine (5 mol%) | None | 120-140 | 2-5 min | High | [2] (analogous) |

| Acetic Acid | Ethanol | 120-150 | 2-10 min | 65-89% | [6][10] |

| None | Water | 180 | 3 min | Good | [6] (analogous) |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound using both conventional and microwave-assisted techniques.

Protocol 1: Conventional Synthesis with Acid Catalysis

Materials:

-

Hexane-2,5-dione

-

4-Bromoaniline

-

Ethanol

-

Concentrated Hydrochloric Acid

-

Sodium Bicarbonate solution (saturated)

-

Brine

-

Anhydrous Magnesium Sulfate

-

Ethyl acetate

-

Hexanes

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 4-bromoaniline (1.0 eq) in ethanol.

-

Add hexane-2,5-dione (1.05 eq) to the solution.

-

Add a catalytic amount of concentrated hydrochloric acid (e.g., 2-3 drops).

-

Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford pure this compound.

Protocol 2: Microwave-Assisted Synthesis with Salicylic Acid Catalyst

Materials:

-

Hexane-2,5-dione

-

4-Bromoaniline

-

Salicylic Acid (crystalline)

-

Diethyl ether

Procedure:

-

In a microwave-safe vial, combine 4-bromoaniline (1.0 eq), hexane-2,5-dione (1.0 eq), and crystalline salicylic acid (10 mol%).

-

Seal the vial and place it in a microwave reactor.

-

Irradiate the mixture for 15 seconds at a suitable power level to maintain a controlled temperature.

-

After the reaction is complete, cool the vial to room temperature.

-

Add diethyl ether to the reaction mixture and filter to remove the catalyst.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

-

If necessary, purify the product by recrystallization or column chromatography as described in Protocol 1.

Mandatory Visualizations

Experimental Workflow: Conventional vs. Microwave Synthesis

The following diagram illustrates the comparative workflows for the conventional and microwave-assisted synthesis of this compound.

Downstream Application: A Hypothetical Drug Discovery Pathway

The synthesized this compound can serve as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. The bromo-substituent is particularly useful for palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling.[11]

References

- 1. lookchem.com [lookchem.com]

- 2. An Expeditious Synthesis of N-substituted Pyrroles via Microwave-Induced Iodine-Catalyzed Reactions under Solventless Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 4. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 5. rgmcet.edu.in [rgmcet.edu.in]

- 6. Microwave-assisted organic synthesis of pyrroles (Review) [pharmacia.pensoft.net]

- 7. public.pensoft.net [public.pensoft.net]

- 8. scribd.com [scribd.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 1-(4-Bromophenyl)-2,5-Dimethyl-1H-Pyrrole

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of 1-(4-Bromophenyl)-2,5-Dimethyl-1H-Pyrrole. The information is intended for researchers, scientists, and professionals involved in drug development and materials science.

Chemical Identity and Structure

IUPAC Name: 1-(4-bromophenyl)-2,5-dimethylpyrrole[1]

Synonyms: 1-(4-Bromophenyl)-2,5-dimethylpyrrole, AKOS BB-3545, 2,5-Dimethyl-1-(4-bromophenyl)-1H-pyrrole[2]

CAS Number: 5044-24-6[1]

Chemical Structure: The molecule consists of a central five-membered pyrrole ring. A 4-bromophenyl group is attached to the nitrogen atom (position 1) of the pyrrole ring. Two methyl groups are substituted at positions 2 and 5 of the pyrrole ring.

Molecular Formula: C₁₂H₁₂BrN[1][2]

Molecular Weight: 250.13 g/mol [1]

Physicochemical and Spectroscopic Data

The following table summarizes the key physicochemical and computed properties of this compound.

| Property | Value | Reference |

| Physical State | Powder | [2] |

| Melting Point | 75-77 °C | [2] |

| Boiling Point | 320.2 °C at 760 mmHg | [2] |

| Density | 1.31 g/cm³ | [2] |

| Solubility | Soluble in Methanol | [2] |

| pKa (Predicted) | -3.33 ± 0.70 | [2] |

| XLogP3 (Predicted) | 3.8 | [3] |

| Monoisotopic Mass | 249.01531 Da | [1] |

Synthesis

The primary synthetic route to this compound is the Paal-Knorr pyrrole synthesis . This well-established reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine.[5][6][7] In this case, the reaction occurs between 2,5-hexanedione and 4-bromoaniline.

General Reaction Scheme

Caption: Paal-Knorr synthesis of the target compound.

Detailed Experimental Protocol (Representative)

The following is a representative experimental protocol for the synthesis of an N-aryl-2,5-dimethylpyrrole via the Paal-Knorr reaction, which can be adapted for the synthesis of this compound.[8][9]

Materials:

-

2,5-Hexanedione

-

4-Bromoaniline

-

Glacial Acetic Acid (as solvent and catalyst) or another suitable solvent like ethanol with a catalytic amount of acid.

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography columns)

Procedure:

-

In a round-bottom flask, dissolve 4-bromoaniline (1.0 equivalent) in glacial acetic acid.

-

To this solution, add 2,5-hexanedione (1.0 to 1.1 equivalents).

-

Attach a reflux condenser to the flask and heat the reaction mixture to reflux.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete (typically after several hours), allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a beaker containing water or an ice-water mixture to precipitate the crude product.

-

Collect the solid product by vacuum filtration and wash with water to remove residual acetic acid.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Experimental Workflow

Caption: General workflow for Paal-Knorr pyrrole synthesis.

Biological and Pharmacological Context

While specific biological activity data for this compound is limited in publicly accessible literature, the broader class of N-phenylpyrrole derivatives has garnered significant interest in drug discovery.

Potential as Androgen Receptor Antagonists

Derivatives of 4-phenylpyrrole have been designed and synthesized as novel androgen receptor (AR) antagonists.[10] These compounds have shown efficacy against castration-resistant prostate cancer cells, including those resistant to existing therapies.[10] The AR signaling pathway is a critical driver in the development and progression of prostate cancer.

The canonical androgen receptor signaling pathway is initiated by the binding of androgens (like testosterone or dihydrotestosterone) to the AR in the cytoplasm. This binding causes the dissociation of heat shock proteins, leading to AR dimerization and translocation into the nucleus. In the nucleus, the AR dimer binds to androgen response elements (AREs) on the DNA, recruiting co-regulators to initiate the transcription of genes involved in cell proliferation and survival.[11][12][13] Antagonists would interfere with this process, likely by preventing ligand binding or subsequent conformational changes required for activation.

Androgen Receptor Signaling Pathway

Caption: Simplified androgen receptor signaling pathway.

Applications

Beyond its potential in medicinal chemistry, this compound serves as a versatile building block in other areas:

-

Agrochemicals: It is used as a precursor in the synthesis of certain pesticides and other crop protection agents.

-

Organic Electronics: The electronic properties of the pyrrole ring make this compound a useful intermediate for the development of organic semiconductors and conducting materials.

Conclusion

This compound is a readily accessible N-aryl pyrrole derivative with established utility as a chemical intermediate. Its synthesis is straightforward via the Paal-Knorr reaction. While its specific biological profile is not extensively documented, the known activity of related compounds, particularly as androgen receptor antagonists, suggests that it and its derivatives are of significant interest for further investigation in the field of drug discovery, especially for hormone-dependent cancers. Its applications in agrochemicals and materials science further underscore its versatility as a chemical building block.

References

- 1. This compound | C12H12BrN | CID 2739609 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. echemi.com [echemi.com]

- 4. mdpi.com [mdpi.com]

- 5. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

Technical Guide: Solubility and Synthesis of 1-(4-Bromophenyl)-2,5-Dimethyl-1H-Pyrrole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 1-(4-Bromophenyl)-2,5-Dimethyl-1H-Pyrrole in common organic solvents. Due to the limited availability of specific quantitative data in public literature, this guide presents a predictive solubility profile based on general chemical principles and available qualitative information. Furthermore, it outlines a standard experimental protocol for determining the solubility of this compound and a generalized workflow for its synthesis.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₂BrN | [1] |

| Molecular Weight | 250.13 g/mol | [1] |

| Melting Point | 75-77 °C | [2] |

| Boiling Point | 320.2 °C at 760 mmHg | [2] |

| Density | 1.31 g/cm³ | [2] |

| Appearance | Powder | [2] |

Predicted Solubility Profile

While quantitative solubility data for this compound is not extensively documented, a qualitative assessment suggests it is soluble in methanol[2]. Based on the compound's structure—a substituted aromatic pyrrole with a nonpolar bromophenyl group and slightly polar pyrrole ring—we can predict its solubility in other common organic solvents using the "like dissolves like" principle. The following table provides an estimated solubility profile.

| Solvent | Solvent Polarity | Predicted Solubility | Rationale |

| Hexane | Nonpolar | Low | The compound possesses some polarity from the pyrrole ring, limiting its solubility in highly nonpolar solvents. |

| Toluene | Nonpolar (Aromatic) | Moderate to High | The aromatic nature of both the solvent and the bromophenyl group should facilitate dissolution. |

| Dichloromethane | Polar Aprotic | High | The moderate polarity of dichloromethane should effectively solvate the compound. |

| Ethyl Acetate | Polar Aprotic | Moderate to High | Good balance of polarity to dissolve the compound. |

| Acetone | Polar Aprotic | High | The polarity of acetone is expected to lead to good solubility. |

| Ethanol | Polar Protic | Moderate | The compound should be soluble, but potentially less so than in methanol due to the longer alkyl chain of the solvent. |

| Methanol | Polar Protic | Soluble[2] | The compound is known to be soluble in methanol[2]. |

| Water | Polar Protic | Low | The largely nonpolar structure of the molecule suggests poor solubility in water. |

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for the quantitative determination of the solubility of this compound in an organic solvent. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute.

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or magnetic stirrer with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to a specific temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that a saturated solution is formed. The presence of undissolved solid at the end of this period is essential.

-

-

Sample Collection and Preparation:

-